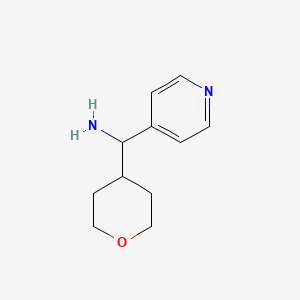
N,N'-methylenebis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N,N’-methylenebis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide)” is a synthetic organic compound that belongs to the class of quinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N,N’-methylenebis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide)” typically involves multiple steps, including the formation of the quinoline core, the introduction of the methoxy and carboxamide groups, and the final coupling with the cyclopropylureido and phenoxy groups. Each step requires specific reagents and conditions, such as:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Methoxy and Carboxamide Groups: Methoxylation can be performed using methanol and a strong acid, while carboxamidation can be achieved using an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Coupling with Cyclopropylureido and Phenoxy Groups: This step may involve the use of protecting groups and selective deprotection strategies to ensure the correct functionalization of the molecule.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反应分析
Types of Reactions
“N,N’-methylenebis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide)” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of “N,N’-methylenebis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide)” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine.
Carboxamide Derivatives: Compounds like thalidomide and lenalidomide.
Uniqueness
“N,N’-methylenebis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide)” is unique due to its complex structure, which combines multiple functional groups and pharmacophores. This complexity may confer unique biological activities and potential therapeutic benefits.
属性
分子式 |
C43H38Cl2N8O8 |
|---|---|
分子量 |
865.7 g/mol |
IUPAC 名称 |
4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-N-[[[4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carbonyl]amino]methyl]-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C43H38Cl2N8O8/c1-58-38-19-34-26(36(11-13-46-34)60-24-7-9-32(30(44)15-24)52-42(56)50-22-3-4-22)17-28(38)40(54)48-21-49-41(55)29-18-27-35(20-39(29)59-2)47-14-12-37(27)61-25-8-10-33(31(45)16-25)53-43(57)51-23-5-6-23/h7-20,22-23H,3-6,21H2,1-2H3,(H,48,54)(H,49,55)(H2,50,52,56)(H2,51,53,57) |
InChI 键 |
UGDZHHWUYTTZQJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)NCNC(=O)C3=CC4=C(C=CN=C4C=C3OC)OC5=CC(=C(C=C5)NC(=O)NC6CC6)Cl)OC7=CC(=C(C=C7)NC(=O)NC8CC8)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(3-methyl-12-methylsulfanyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12948544.png)
![3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12948546.png)




![Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate](/img/structure/B12948582.png)
![Ethyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B12948590.png)

![2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate](/img/structure/B12948601.png)
